

Biological activity screening of Thiazol-5-ylmethanamine analogs

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Compound of Interest

Compound Name: *Thiazol-5-ylmethanamine*

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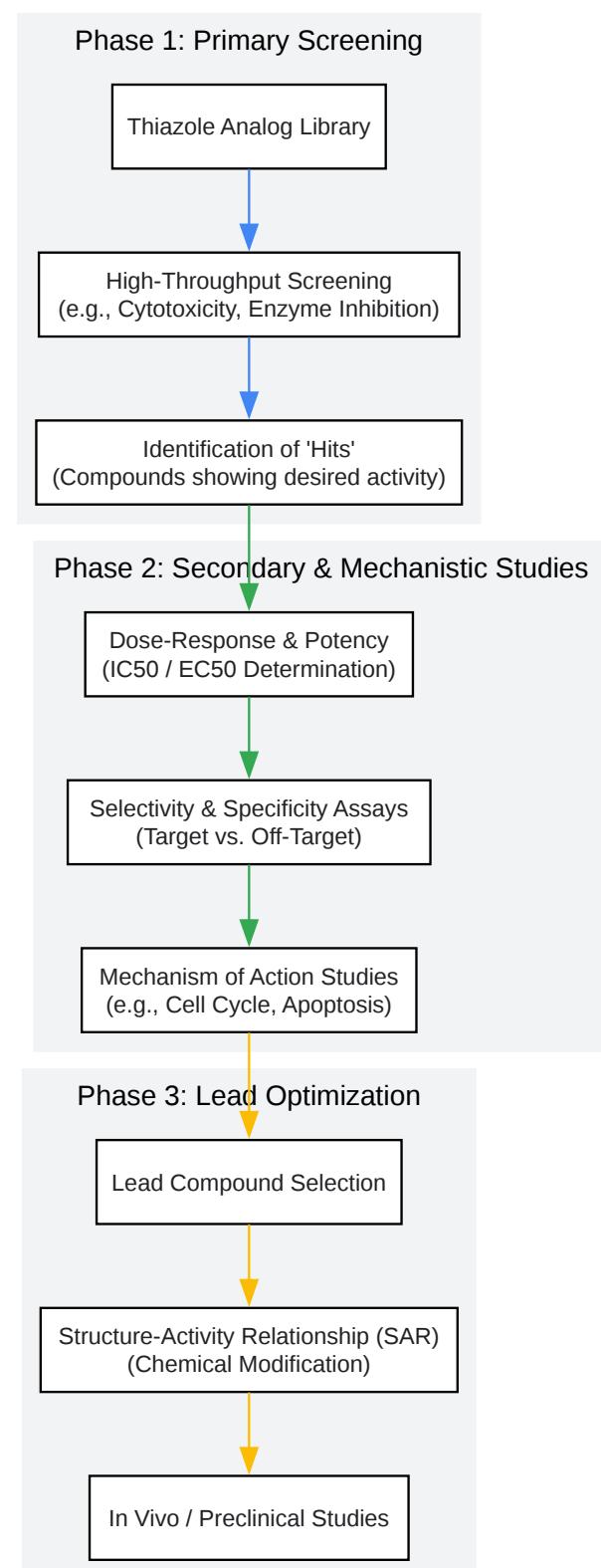
An In-Depth Technical Guide to the Biological Activity Screening of Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities. Its derivatives, including **Thiazol-5-ylmethanamine** analogs, are subjects of intense research for novel therapeutic agents. This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of these compounds, focusing on cytotoxicity, enzyme inhibition, and receptor binding. It includes detailed experimental protocols, quantitative data from various studies, and visualizations of key workflows and pathways to aid in the design and execution of screening campaigns.

General Workflow for Biological Activity Screening

The process of screening a library of newly synthesized compounds, such as Thiazole-5-ylmethanamine analogs, follows a structured path from initial broad-based assays to more specific mechanistic studies. This workflow ensures a systematic evaluation to identify promising lead compounds.



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Caption: General workflow for screening and developing thiazole analogs.

Cytotoxicity Screening

A primary step in evaluating potential anticancer agents is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC_{50} values) of various thiazole derivatives against different human cancer cell lines.

Compound Class	Compound	Cancer Cell Line	IC_{50} (μM)	Reference
Hydrazinyl-Thiazole	4c	MCF-7 (Breast)	2.57 ± 0.16	[1]
HepG2 (Liver)	7.26 ± 0.44	[1]		
5	MCF-7 (Breast)	28.0 ± 1.69	[1]	
HepG2 (Liver)	26.8 ± 1.62	[1]		
Thiazole-Amino Acid	5a	A549 (Lung)	2.07	[2]
5f	HeLa (Cervical)	8.51	[2]	
Phenylthiazolyl	4b	MDA-MB-231 (Breast)	3.52	[3]
4d	MDA-MB-231 (Breast)	1.21	[3]	
Bis-Thiazole	5c	HeLa (Cervical)	0.00065	[4]
5f	KF-28 (Ovarian)	0.0061	[4]	
5e	MCF-7 (Breast)	0.6648	[4]	

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing cell viability based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][5]

Materials:

- Thiazole analog stock solution (typically in DMSO)
- 96-well flat-bottom plates
- Appropriate cancer cell lines and complete culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

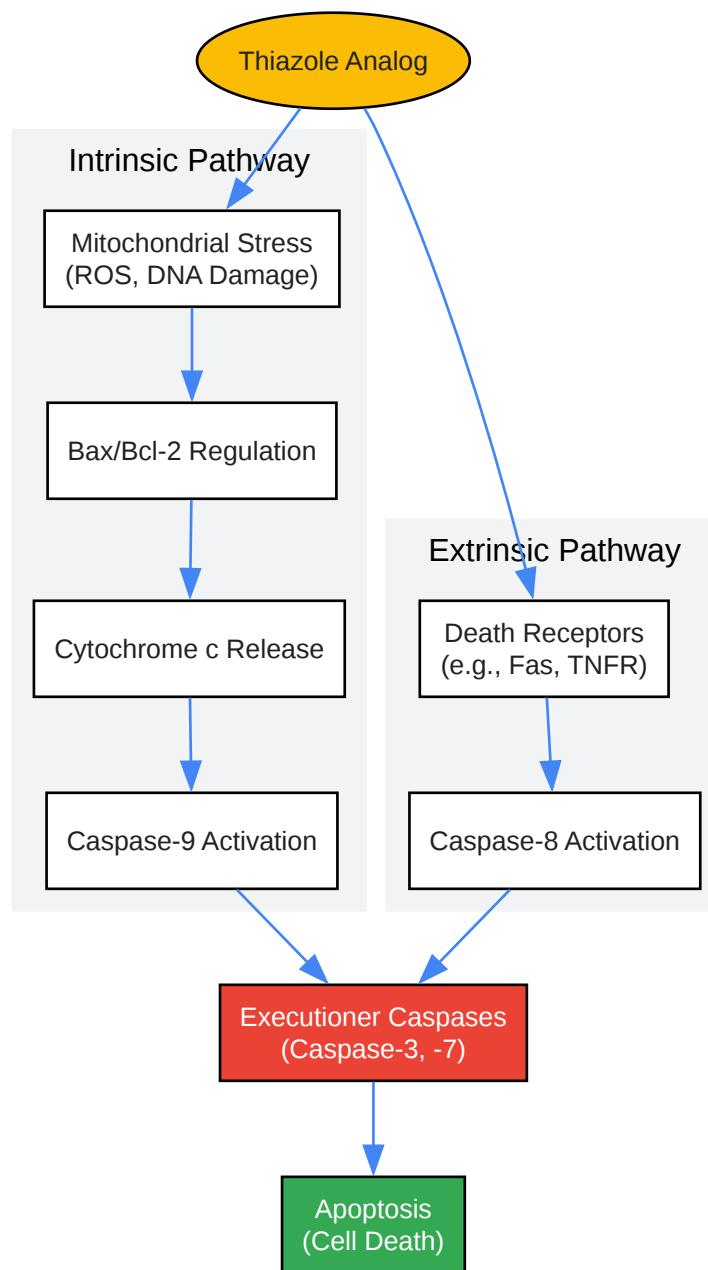
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the thiazole analogs in the complete medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin or Staurosporine).
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10-20 μ L of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

- Solubilization: Carefully remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration and determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Mechanism of Action: Apoptosis Induction

Many cytotoxic thiazole compounds exert their effect by inducing apoptosis (programmed cell death). This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7.^[5]

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Caption: Simplified overview of apoptosis induction pathways by thiazole analogs.

Enzyme Inhibition Screening

Thiazole derivatives are known to inhibit various enzymes critical to disease progression, including protein kinases, carbonic anhydrases, and cholinesterases.

Data Presentation: Enzyme Inhibition by Thiazole Derivatives

Target Enzyme	Compound Class	Compound	Inhibition (IC ₅₀ / K _i)	Reference
VEGFR-2	Hydrazinyl-Thiazole	4c	IC ₅₀ = 0.15 μM	[1]
Carbonic Anhydrase I	Thiazole-methylsulfonyl	2a-2h	IC ₅₀ = 39.38–198.04 μM	[6][7]
Carbonic Anhydrase II	Thiazole-methylsulfonyl	2a-2h	IC ₅₀ = 39.16–86.64 μM	[6][7]
Carbonic Anhydrase I	2-Amino Thiazole	2-amino-4-(4-chlorophenyl)thiazole	K _i = 0.008 ± 0.001 μM	[8]
Carbonic Anhydrase II	2-Amino Thiazole	2-amino-4-(4-bromophenyl)thiazole	K _i = 0.124 ± 0.017 μM	[8]
Acetylcholinesterase (AChE)	2-Amino Thiazole	2-amino-4-(4-bromophenyl)thiazole	K _i = 0.129 ± 0.030 μM	[8]
Butyrylcholinesterase (BChE)	2-Amino Thiazole	2-amino-4-(4-bromophenyl)thiazole	K _i = 0.083 ± 0.041 μM	[8]
B-RAF V600E Kinase	Phenyl Sulfonyl Thiazole	39	IC ₅₀ = 0.19 μM	[9]
c-Met Kinase	Thiazole Carboxamide	51f	IC ₅₀ = 29.05 nM	[10]
E. coli DNA Gyrase	Coumarin-based Thiazole	11b	IC ₅₀ = 182 nM	[11]

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of compounds against an enzyme that produces a chromogenic product.[\[6\]](#)[\[12\]](#)

Materials:

- Purified target enzyme
- Enzyme-specific substrate
- Assay buffer
- Thiazole analog stock solution (in DMSO)
- 96-well plate (UV-transparent if required)
- Spectrophotometric microplate reader

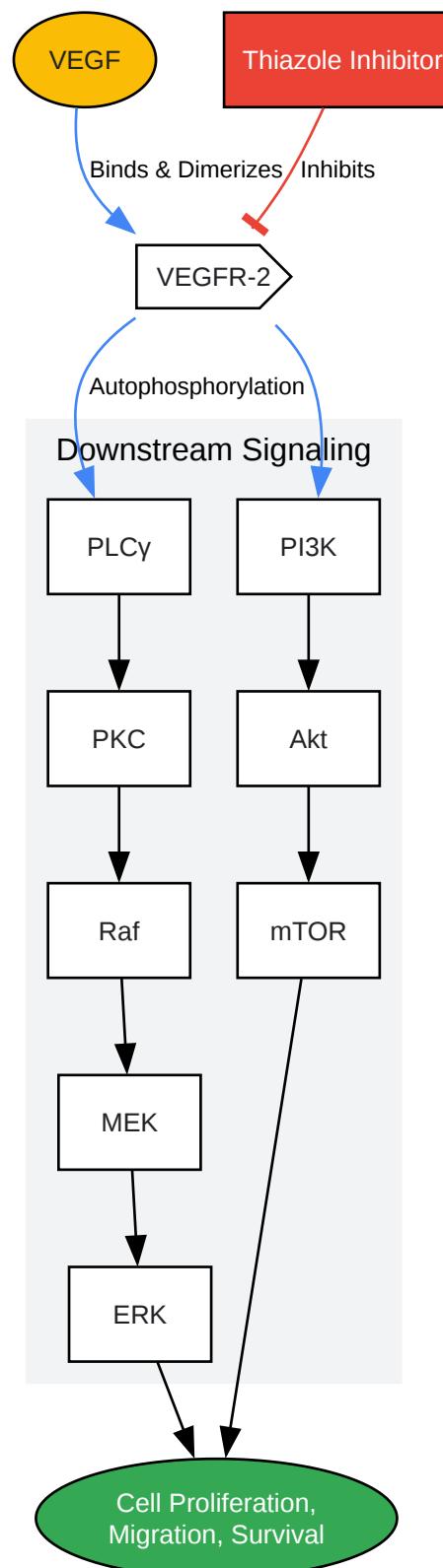
Procedure:

- Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer at desired concentrations.
- Assay Setup: In a 96-well plate, add the following to each well in order:
 - Assay buffer.
 - Test compound at various concentrations (serial dilutions).
 - Enzyme solution.
- Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for binding.

- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the specific wavelength for the chromogenic product.
- Controls:
 - 100% Activity Control: Wells containing enzyme, substrate, and vehicle (DMSO) but no inhibitor.
 - Blank Control: Wells containing buffer and substrate but no enzyme.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.
 - Normalize the velocities to the 100% activity control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC_{50} value by fitting the data to a suitable dose-response curve.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein kinase in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth. Inhibiting this kinase is a major strategy in cancer therapy.[\[3\]](#)

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Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These assays are fundamental in screening for agonists or antagonists.[\[13\]](#)

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a common method using a radiolabeled ligand to determine the affinity of a test compound for a specific receptor. The principle is to measure the displacement of a known high-affinity radioligand by the unlabeled test compound.[\[14\]](#)[\[15\]](#)

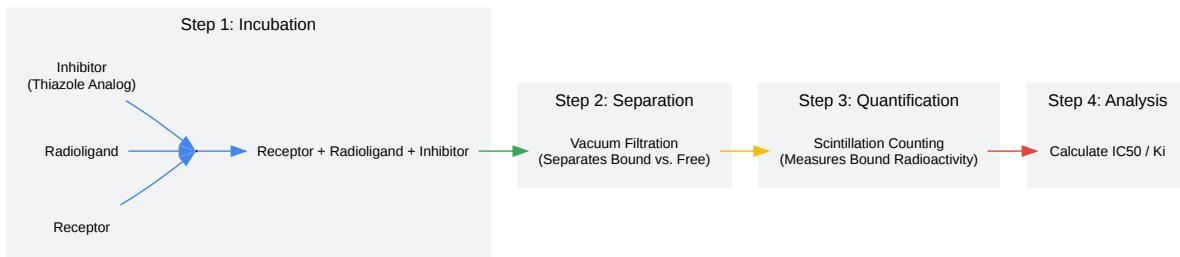
Materials:

- Cell membranes or whole cells expressing the target receptor.
- A specific high-affinity radioligand (e.g., ^3H - or ^{125}I -labeled).
- Thiazole analog test compounds (unlabeled).
- Binding buffer.
- Glass fiber filter mats or 96-well filter plates.
- Scintillation cocktail and a scintillation counter.

Procedure:

- Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:
 - Receptor preparation (cell membranes).
 - A fixed, low concentration (at or below the K_d) of the radioligand.
 - Varying concentrations of the unlabeled thiazole test compound.
- Controls:

- Total Binding: Wells with receptor and radioligand only (no test compound).
- Non-specific Binding (NSB): Wells with receptor, radioligand, and a very high concentration of a known unlabeled ligand to saturate all specific binding sites.
- Incubation: Incubate the mixture for a sufficient time at a specific temperature to reach binding equilibrium.
- Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through a glass fiber filter plate, which traps the cell membranes (and thus the bound radioligand).
- Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped free radioligand.
- Quantification: Place the filters in vials with a scintillation cocktail (or add cocktail directly to the filter plate wells) and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding - Non-specific Binding.
 - Plot the percentage of specific binding against the concentration of the test compound.
 - Determine the IC_{50} value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
 - The inhibition constant (K_i) can be calculated from the IC_{50} using the Cheng-Prusoff equation.



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